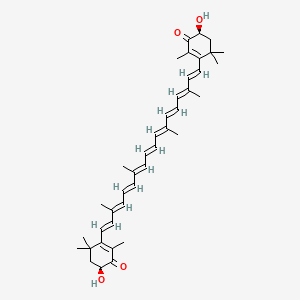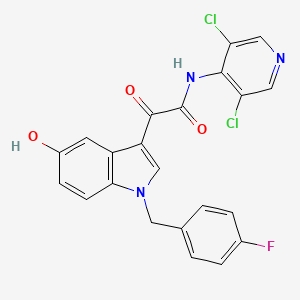
N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide
Descripción general
Descripción
AWD 12-281 is a selective phosphodiesterase 4 (PDE4) inhibitor for the treatment of lung inflammation using inhalative administration.
Aplicaciones Científicas De Investigación
Application in Airway Disease Models
N-(3,5-Dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide, known as AWD 12-281, demonstrates promising potential in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, shows strong anti-inflammatory properties in various animal models. It effectively suppresses late-phase eosinophilia and reduces lipopolysaccharide-induced acute lung neutrophilia. Additionally, AWD 12-281 inhibits allergen-induced bronchoconstriction and bronchial hyperresponsiveness, highlighting its potential as a new drug for topical treatment of asthma and COPD (Kuss et al., 2003).
Efficacy in Allergic Dermatitis
The compound has also been tested in a model of allergic dermatitis in mice. Topical application of AWD 12-281 significantly inhibited ear swelling and the secretion of interleukin 1beta induced by toluene-2,4-diisocyanate, suggesting its effectiveness in reducing the inflammatory reaction in allergic dermatitis (Bäumer et al., 2002).
Potential Anticancer Activity
N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide has shown potential in anticancer research. Derivatives of this compound have been evaluated for cytotoxic activities against various cancer cell lines. Some derivatives, particularly those with specific substituents, demonstrated potent activity, indicating the compound's relevance in the development of new anticancer agents (Vallri et al., 2020).
Other Applications
- The compound has been studied for its pharmacological profile in diverse fields, including the inhibition of osteoclast vacuolar ATPase, potentially relevant in bone diseases (Biasotti et al., 2003).
- It has also been explored as a part of synthetic microtubule inhibitors with antitumoral activity and a lack of neurotoxicity, highlighting its potential in cancer treatment with reduced side effects (Bacher et al., 2001).
Propiedades
Número CAS |
257892-33-4 |
|---|---|
Nombre del producto |
N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Fórmula molecular |
C22H14Cl2FN3O3 |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
Clave InChI |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Apariencia |
Solid powder |
Otros números CAS |
257892-33-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

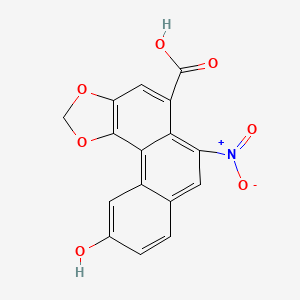
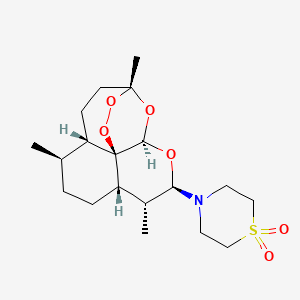
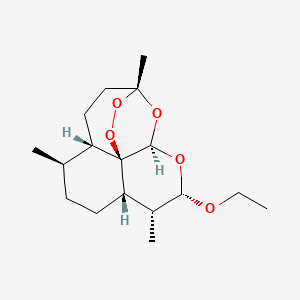
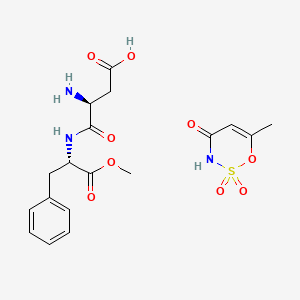
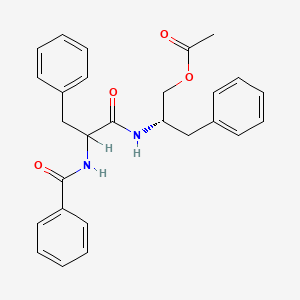
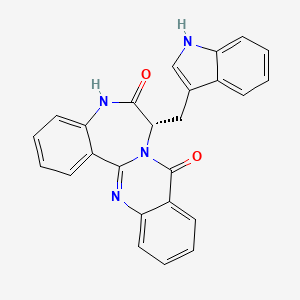
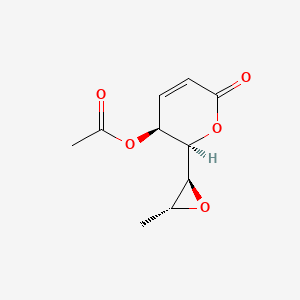
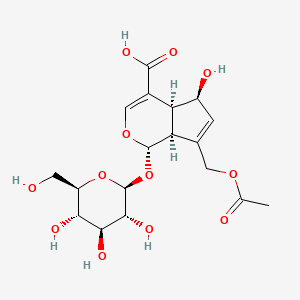
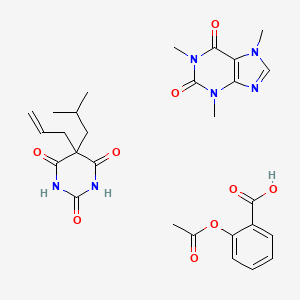
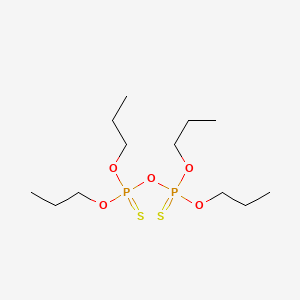
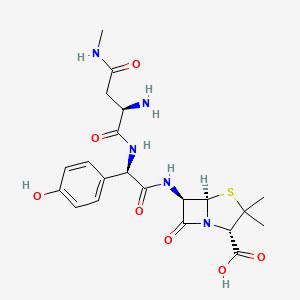
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
